molecular formula C15H12N2O3 B179820 3/',6-Diamino-7-hydroxyflavone CAS No. 199460-17-8

3/',6-Diamino-7-hydroxyflavone

Cat. No.: B179820
CAS No.: 199460-17-8
M. Wt: 268.27 g/mol
InChI Key: PQNPYVSRVAECJJ-UHFFFAOYSA-N
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Description

3’,6-Diamino-7-hydroxyflavone is a flavonoid compound characterized by the presence of amino groups at the 3’ and 6 positions and a hydroxyl group at the 7 position. Flavonoids are a diverse group of polyphenolic compounds known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, like other flavonoids, is of significant interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

The synthesis of 3’,6-Diamino-7-hydroxyflavone typically involves several steps, starting from readily available precursors. One common synthetic route involves the reaction of 2’,4’-dihydroxy-5’-nitroacetophenone with benzoyl chloride in the presence of potassium carbonate to form 3-benzoyl-7-hydroxy-6-nitroflavone. This intermediate is then cleaved in 5% ethanolic potassium hydroxide to yield 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione. The 1,3-diketone thus formed is subsequently transformed into 7-hydroxy-6-nitroflavone, followed by reduction to afford 3’,6-Diamino-7-hydroxyflavone .

Chemical Reactions Analysis

3’,6-Diamino-7-hydroxyflavone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7 position can be oxidized under specific conditions to form quinones or other oxidized derivatives.

    Reduction: The nitro groups in intermediates can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common reagents used in these reactions include potassium carbonate, ethanolic potassium hydroxide, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted flavones and flavonoid derivatives .

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of other flavonoid derivatives with potential biological activities.

    Biology: Investigated for its antioxidant properties and ability to scavenge free radicals, thereby protecting cells from oxidative stress.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 3’,6-Diamino-7-hydroxyflavone involves its interaction with various molecular targets and pathways. It has been found to inhibit the NLRP3 inflammasome by targeting molecules involved in its activation pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. Additionally, the compound exhibits antioxidant activity by scavenging reactive oxygen species and reducing oxidative stress .

Comparison with Similar Compounds

3’,6-Diamino-7-hydroxyflavone can be compared with other similar flavonoid compounds, such as:

The uniqueness of 3’,6-Diamino-7-hydroxyflavone lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

CAS No.

199460-17-8

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

6-amino-2-(3-aminophenyl)-7-hydroxychromen-4-one

InChI

InChI=1S/C15H12N2O3/c16-9-3-1-2-8(4-9)14-6-12(18)10-5-11(17)13(19)7-15(10)20-14/h1-7,19H,16-17H2

InChI Key

PQNPYVSRVAECJJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C2=CC(=O)C3=CC(=C(C=C3O2)O)N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=O)C3=CC(=C(C=C3O2)O)N

Synonyms

4H-1-Benzopyran-4-one,6-amino-2-(3-aminophenyl)-7-hydroxy-(9CI)

Origin of Product

United States

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